molecular formula C18H26N4O4 B5109648 2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide

2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide

Cat. No.: B5109648
M. Wt: 362.4 g/mol
InChI Key: HUADQHFXAJSXTG-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide is an organic compound that belongs to the class of phenylmorpholines. This compound features a morpholine ring and a benzene ring linked through an acetamide group. It is known for its diverse applications in scientific research, particularly in chemistry and biology.

Preparation Methods

The synthesis of 2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide typically involves the reaction of morpholine with acetic anhydride to form morpholin-4-ylacetic acid. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c23-17(13-21-5-9-25-10-6-21)19-15-1-2-16(4-3-15)20-18(24)14-22-7-11-26-12-8-22/h1-4H,5-14H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADQHFXAJSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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